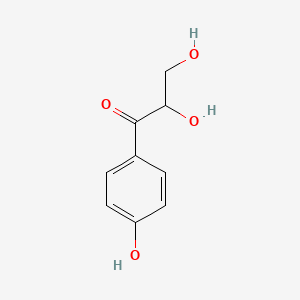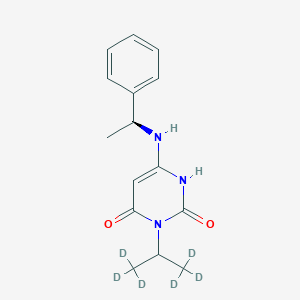![molecular formula C37H35N2NaO6S2 B12369049 sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is a synthetic organic compound primarily used as a colorant in various industries. It is known for its vibrant blue color and is commonly referred to as Brilliant Blue FCF or FD&C Blue No. 1. This compound is widely used in processed foods, pharmaceuticals, dietary supplements, and cosmetics due to its stability and non-toxic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline derivative, followed by oxidation . The reaction typically occurs under acidic conditions, and the product is purified through crystallization or other purification techniques to ensure high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and stringent quality control measures to ensure consistency and purity. The final product is often formulated into a suitable form, such as a powder or granules, for ease of use in various applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenylmethyl groups.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the azaniumylidene groups.
Substitution: Substitution reactions are common, where functional groups on the benzene rings can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a pH indicator and a tracer dye due to its distinct color change properties under different pH conditions.
Biology: In biological research, it is employed in staining techniques to visualize cellular components and structures. It is also used in electrophoresis to track the movement of molecules.
Medicine: In the medical field, it is used in diagnostic procedures and as a marker in various assays. Its non-toxic nature makes it suitable for use in medical devices and pharmaceuticals.
Industry: Industrially, it is used in the manufacturing of cosmetics, soaps, and shampoos. It is also utilized in the food industry to color products like candies, beverages, and baked goods .
Mechanism of Action
The compound exerts its effects primarily through its interaction with light, absorbing specific wavelengths and reflecting others, which gives it its characteristic blue color. In biological systems, it can bind to proteins and other macromolecules, allowing for visualization and tracking. The molecular targets include cellular proteins and nucleic acids, and the pathways involved are primarily related to its staining and coloring properties .
Comparison with Similar Compounds
- Trisodium;3-[[N-ethyl-4-[(Z)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-phenylmethyl]-3-methylanilino]methyl]benzenesulfonate
- Calcium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate
Uniqueness: Sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate is unique due to its high solubility in water and its stability under various conditions. It is also one of the oldest FDA-approved color additives, making it a reliable choice for many applications .
Properties
Molecular Formula |
C37H35N2NaO6S2 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
InChI Key |
XKTMIJODWOEBKO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)

![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)

pyrimidine-2,4-dione](/img/structure/B12369002.png)




